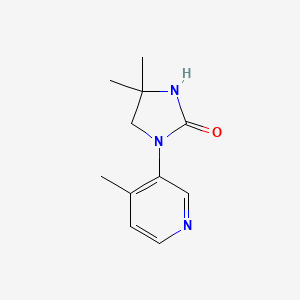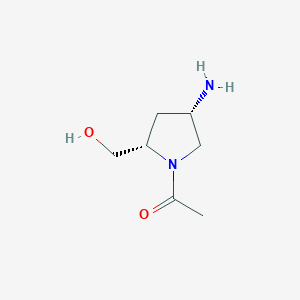
tert-butyl N-tert-butyl-N-(2-hydroxyethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
tert-butyl N-tert-butyl-N-(2-hydroxyethyl)carbamate can be synthesized by reacting di-tert-butyl dicarbonate with ethanolamine. The reaction typically occurs under basic conditions, often using sodium hydroxide or another base to facilitate the reaction . The process involves the formation of a carbamate linkage between the tert-butoxycarbonyl group and the ethanolamine.
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity. The product is then purified through distillation or recrystallization .
化学反応の分析
Types of Reactions
tert-butyl N-tert-butyl-N-(2-hydroxyethyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles to form substituted products.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, such as with trifluoroacetic acid or hydrochloric acid in methanol.
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, and hydroxylamines are common nucleophiles that react with this compound.
Acids: Trifluoroacetic acid, hydrochloric acid, and sulfuric acid are used for deprotection reactions.
Major Products Formed
Substituted Carbamates: Formed through nucleophilic substitution reactions.
Free Amines: Obtained after deprotection of the tert-butoxycarbonyl group.
科学的研究の応用
tert-butyl N-tert-butyl-N-(2-hydroxyethyl)carbamate is widely used in scientific research, particularly in:
作用機序
The primary mechanism of action for tert-butyl N-tert-butyl-N-(2-hydroxyethyl)carbamate involves the protection of amine groups. The tert-butoxycarbonyl group forms a stable carbamate linkage with the amine, preventing it from participating in unwanted side reactions. This protection is crucial during multi-step synthesis processes, where selective reactions are necessary .
類似化合物との比較
Similar Compounds
N-tert-butoxycarbonylsulfamoyl chloride: Another protecting group used in organic synthesis.
N-tert-butoxycarbonylimidazole: Used for similar purposes in protecting amines.
N-tert-butoxycarbonyl-N’-methylethylenediamine: A related compound with similar protective properties.
Uniqueness
tert-butyl N-tert-butyl-N-(2-hydroxyethyl)carbamate is unique due to its dual functionality, providing both protection and reactivity. Its stability under various conditions and ease of removal make it a preferred choice in many synthetic applications .
特性
分子式 |
C11H23NO3 |
|---|---|
分子量 |
217.31 g/mol |
IUPAC名 |
tert-butyl N-tert-butyl-N-(2-hydroxyethyl)carbamate |
InChI |
InChI=1S/C11H23NO3/c1-10(2,3)12(7-8-13)9(14)15-11(4,5)6/h13H,7-8H2,1-6H3 |
InChIキー |
CZUFFMBAWKKWJG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)N(CCO)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![7-fluoro-9H-pyrido[3,4-b]indole](/img/structure/B8509854.png)

